Calcium tungsten oxide (CaWO4)

Catalog No.
S589348
CAS No.
7790-75-2
M.F
CaO4W
M. Wt
287.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium tungsten oxide (CaWO4)

CAS Number

7790-75-2

Product Name

Calcium tungsten oxide (CaWO4)

IUPAC Name

calcium;dioxido(dioxo)tungsten

Molecular Formula

CaO4W

Molecular Weight

287.9 g/mol

InChI

InChI=1S/Ca.4O.W/q+2;;;2*-1;

InChI Key

FDMFQOCGNBYKPY-UHFFFAOYSA-N

SMILES

[O-][W](=O)(=O)[O-].[Ca+2]

Synonyms

calcium tungstate, calcium tungstate(VI)

Canonical SMILES

[O-][W](=O)(=O)[O-].[Ca+2]

Photocatalysis

Luminescence

Scintillator

Radio-sensitizer

Catalyst

Ore of Tungsten

Fluorescence

Calcium tungsten oxide, also known as calcium tungstate, is a naturally occurring mineral with the chemical formula CaWO4. It is characterized by its tetragonal crystal structure, which features calcium ions coordinated by oxygen anions in a tetrahedral arrangement. This mineral is commonly found in geological formations such as granites and pegmatites and has significant applications in various fields due to its unique luminescent properties and stability under thermal and chemical stress .

, notably involving the combination of calcium carbonate and tungsten trioxide. The balanced chemical equation for this reaction is:

CaCO3(s)+WO3(s)CaWO4(s)+CO2(g)\text{CaCO}_3(s)+\text{WO}_3(s)\rightarrow \text{CaWO}_4(s)+\text{CO}_2(g)

Another reaction involves the interaction of tungsten trioxide with calcium hydroxide:

WO3+Ca OH 2CaWO4+H2O\text{WO}_3+\text{Ca OH }_2\rightarrow \text{CaWO}_4+\text{H}_2\text{O}

Due to its stability, calcium tungsten oxide is generally inert under most conditions, making it suitable for various applications without significant degradation .

Calcium tungsten oxide can be synthesized using several methods:

  • Solid-State Reaction: This method involves heating a mixture of calcium carbonate and tungsten trioxide at high temperatures.
  • Hydrothermal Method: This technique allows for the growth of nanoparticles at controlled temperatures (100 to 160 °C) and pressures, resulting in materials with specific properties such as smaller particle sizes and higher dislocation densities.
  • Co-Precipitation Method: In this approach, solutions containing calcium and tungsten ions are mixed, followed by precipitation and sintering at elevated temperatures.

Calcium tungsten oxide has diverse applications across various fields:

  • Scintillator in Nuclear Medicine: It is used in X-ray detectors and computed tomography scanners due to its luminescent properties.
  • Photocatalysis: It has been employed in photocatalytic reactions for the degradation of organic dyes like Rhodamine B.
  • Catalyst: Calcium tungsten oxide serves as a catalyst for oxidation reactions involving organic substrates and hydrogen peroxide.
  • Mining: As scheelite, it is an important ore for extracting tungsten, which is used in hard metals and filaments.

Calcium tungsten oxide shares similarities with several other compounds, particularly those containing tungsten or similar metal oxides. Here are some comparable compounds:

CompoundFormulaUnique Features
Tungsten TrioxideWO3Used in electronics; less luminescent than CaWO4
Barium TungstateBaWO4Higher luminescence; used in scintillation detectors
Lead TungstatePbWO4Notable for high density; used in radiation detection
Strontium TungstateSrWO4Similar crystal structure; used in ceramics

Calcium tungsten oxide stands out due to its excellent luminescent properties and stability, making it suitable for both industrial applications and scientific research. Its unique tetragonal structure allows for efficient packing of ions, contributing to its distinctive physical properties compared to other tungsten-containing compounds .

Molecular Orbital Configuration of WO4 Tetrahedra

The tungstate tetrahedra [WO4]2- represent the fundamental structural units that dominate the electronic properties of calcium tungsten oxide [3]. Within the tetrahedral coordination environment, the tungsten 5d orbitals undergo crystal field splitting into two distinct sets: the doubly degenerate "e" orbitals (dz2 and dx2-y2) and the triply degenerate "t2" orbitals (dxy, dxz, and dyz) [7]. This splitting pattern is characteristic of tetrahedral symmetry and fundamentally different from octahedral coordination geometries [8].

The molecular orbital configuration reveals that the "e" orbitals are oriented between the bond directions in tetrahedral geometry, while the "t2" orbitals align approximately along the bond directions [3]. This geometric arrangement determines the relative energy positions of these orbital sets, with the "e" orbitals forming the lower conduction band states and the "t2" orbitals contributing to higher energy conduction band regions [7]. The oxygen 2p orbitals split into sigma and pi combinations relative to the tungsten-oxygen bonds, with the sigma orbitals exhibiting stronger overlap and hybridization with tungsten d states [10].

Molecular OrbitalEnergy Level (relative)CharacterSymmetry in Tetrahedral FieldPrimary Contribution
W 5d (e)Conduction band bottomAntibondingeW 5d
W 5d (t2)Upper conduction bandAntibondingt2W 5d
O 2p (σ)Valence band topNonbondingσO 2p
O 2p (π)Valence band middleNonbondingπO 2p
W-O bondingLower valence bandBondingMixedW-O hybridization
W-O antibondingConduction bandAntibondingMixedW-O hybridization

Band Structure and Energy Level Distribution

The band structure of calcium tungsten oxide exhibits a direct band gap semiconductor character with band extrema located at the gamma point of the Brillouin zone [4] [5]. Density functional theory calculations reveal that the valence band spans approximately 5.0 electron volts in width, while the conduction band extends over a similar energy range [7]. The band gap has been experimentally determined to be 4.94 electron volts, which represents a significant revision from earlier literature values that suggested much higher gap energies [4].

The conduction band structure displays a distinctive two-tier organization, with the lower conduction band primarily composed of tungsten 5d "e" states and the upper conduction band dominated by tungsten 5d "t2" states [3] [7]. This separation creates a sub-gap of approximately 0.5 to 1.0 electron volts between the two conduction band regions [7]. The valence band maximum consists predominantly of oxygen 2p pi states with minimal tungsten character, while the middle regions of the valence band contain oxygen 2p sigma states with increasing tungsten-oxygen bonding character at deeper energy levels [10].

Band RegionEnergy Range (eV)Primary Orbital CharacterSecondary Contributions
Upper Conduction Band~2.0-5.0 above CBMW 5d (t2)O 2p
Lower Conduction Band0-2.0 above CBMW 5d (e)O 2p
Band Gap~4.9-5.2N/AN/A
Upper Valence Band0-1.0 below VBMO 2p (π)Minor W 5d
Middle Valence Band1.0-3.0 below VBMO 2p (σ)Minor W 5d
Lower Valence Band3.0-5.0 below VBMW-O bonding statesCa states (minor)

Valence and Conduction Band Characteristics

The valence band maximum in calcium tungsten oxide is characterized by narrow dispersion with a bandwidth of approximately 0.5 electron volts per band [3]. This limited dispersion facilitates the formation of self-trapped holes, which have been experimentally observed through electron paramagnetic resonance spectroscopy with stability up to 150 Kelvin [3]. The narrow dispersion arises from the localized nature of the oxygen 2p states that dominate the valence band edge, with minimal hybridization extending to neighboring tungstate units [10].

The conduction band minimum exhibits moderate dispersion and is predominantly composed of tungsten 5d "e" states with significant oxygen 2p admixture [7]. The conduction band structure reveals clear separation into two distinct regions, with approximately 1.0 electron volt gap between the lower tungsten-dominated bands and upper bands that include contributions from calcium 3d states [3]. This separation explains the unusually large difference between the optical band gap and the threshold for thermoluminescence excitation in calcium tungsten oxide crystals [3].

Band TypeCharacteristicDominant Orbital CharacterDispersion
Valence Band MaximumLocated at Γ pointO 2p statesNarrow (~0.5 eV)
Conduction Band MinimumLocated at Γ pointW 5d (e) statesModerate
Band Gap TypeDirectN/AN/A
Band Gap Value4.9-5.2 eV (experimental)N/AN/A
Valence Band Width~5.0 eVO 2p with W-O hybridizationVaries by region
Conduction Band Width~5.0 eVW 5d with O 2p hybridizationVaries by region

Oxygen 2p and Tungsten 5d Orbital Interactions

The hybridization between oxygen 2p and tungsten 5d orbitals forms the foundation of the electronic structure in calcium tungsten oxide [10]. Strong sigma bonding interactions occur between tungsten 5d orbitals and oxygen 2p sigma states, creating stable bonding combinations that populate the lower regions of the valence band [7]. These sigma interactions exhibit the highest degree of orbital overlap and contribute significantly to the structural stability of the tungstate tetrahedra [8].

Pi bonding interactions between tungsten 5d and oxygen 2p pi orbitals are moderately strong and primarily contribute to the middle and upper regions of the valence band [10]. The corresponding antibonding combinations populate the conduction band, with sigma antibonding states forming the lower conduction band and pi antibonding states contributing to higher energy conduction band regions [7]. The tetrahedral crystal field environment splits the tungsten 5d orbitals and determines the specific energy positions of these hybridized states [3].

Interaction TypeEnergy PositionHybridization StrengthContribution to Electronic Properties
W 5d - O 2p σ bondingLower valence bandStrongForms stable WO4 tetrahedra
W 5d - O 2p π bondingMiddle valence bandModerateDefines top of valence band
W 5d - O 2p σ antibondingLower conduction bandStrongDefines bottom of conduction band
W 5d - O 2p π antibondingUpper conduction bandModerateContributes to upper conduction band
Tetrahedral Crystal Field SplittingSplits W 5d into e and t2 setsN/ADetermines band gap and optical transitions

Electronic Transitions and Their Implications

The fundamental optical absorption in calcium tungsten oxide corresponds to transitions from oxygen 2p valence band states to tungsten 5d "e" conduction band states, occurring at approximately 5.0 electron volts [4] [18]. This transition defines the absorption edge and determines the optical transparency window of the material [18]. Higher energy transitions from oxygen 2p states to tungsten 5d "t2" states occur in the 6.0 to 7.0 electron volt range and contribute to ultraviolet absorption characteristics [7].

Exciton formation occurs at approximately 5.2 electron volts and represents bound electron-hole pairs that facilitate energy transfer to luminescence centers [18]. Self-trapped excitons form through lattice relaxation processes and emit characteristic blue luminescence at 4.2 to 4.4 electron volts [18]. This emission mechanism underlies the scintillation properties that make calcium tungsten oxide valuable for radiation detection applications [15]. Defect-related electronic transitions occur at lower energies, typically in the 2.5 to 4.0 electron volt range, and can produce green or yellow luminescence that competes with intrinsic emission processes [12] [18].

Transition TypeEnergy Range (eV)Optical ManifestationImplications
O 2p → W 5d (e)~5.0 (fundamental absorption)Absorption edgeDefines optical transparency
O 2p → W 5d (t2)~6.0-7.0Higher energy absorptionContributes to UV absorption
Exciton Formation~5.2Excitation peakEnergy transfer mechanism
Self-trapped Exciton~4.2-4.4 (emission)Blue luminescenceScintillation properties
Defect-related Transitions~2.5-4.0 (varies by defect)Green/yellow luminescenceAffects luminescence efficiency

Other CAS

7790-75-2

General Manufacturing Information

Calcium tungsten oxide (CaWO4): ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types